molecular formula C20H25BClN5O2 B1429396 2-Chloro-9-isopropyl-N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-9H-purin-6-amine CAS No. 1056016-74-0

2-Chloro-9-isopropyl-N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-9H-purin-6-amine

Cat. No. B1429396
M. Wt: 413.7 g/mol
InChI Key: AEMOONMOGAXRJW-UHFFFAOYSA-N
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Description

2-Chloro-9-isopropyl-N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-9H-purin-6-amine is a useful research compound. Its molecular formula is C20H25BClN5O2 and its molecular weight is 413.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Chloro-9-isopropyl-N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-9H-purin-6-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chloro-9-isopropyl-N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-9H-purin-6-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Studies

  • Synthesis of Analog Compounds : Research has focused on synthesizing analog compounds like arprinocid, a coccidiostat candidate, utilizing similar chemical structures. Such synthesis involves complex chemical reactions and is critical for developing new pharmaceutical compounds (Ellsworth, Meriwether, & Mertel, 1989).

  • Study of Tautomerism and Alkylation : Investigations into the tautomerism and alkylation of N-Methoxy-9-methyl-9H-purin-6-amines, which are structurally similar to the specified compound, have been conducted. These studies are vital for understanding the chemical behavior and potential reactivity of such compounds (Roggen & Gundersen, 2008).

  • Crystal Structure Analysis : Crystallographic studies of compounds like 6-chloro-9-(2-ethoxy-1,3-dioxan-5-yl)purine have been performed to understand their structural properties, which is essential for their application in various fields, including pharmaceuticals (Mishnev et al., 1979).

Application in Detection and Treatment

  • Detection of Hydrogen Peroxide Vapor : The compound's analogs have been used in developing sensitive probes for detecting hydrogen peroxide vapor, which is significant for explosives detection and other safety applications (Fu et al., 2016).

  • Anti-Bacterial and Anti-Cancer Properties : Derivatives of similar compounds have shown promising anti-bacterial and anti-cancer activities, highlighting their potential use in developing new therapeutic agents (Podila & Omprakash, 2020).

Conformational and Computational Studies

  • Conformational Analysis : Research has been done on the conformational and computational analysis of similar compounds using techniques like X-ray diffraction and Density Functional Theory (DFT), which is crucial for understanding their physicochemical properties and reactivity (Huang et al., 2021).

properties

IUPAC Name

2-chloro-9-propan-2-yl-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]purin-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25BClN5O2/c1-12(2)27-11-23-15-16(25-18(22)26-17(15)27)24-14-9-7-13(8-10-14)21-28-19(3,4)20(5,6)29-21/h7-12H,1-6H3,(H,24,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEMOONMOGAXRJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)NC3=C4C(=NC(=N3)Cl)N(C=N4)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25BClN5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00855638
Record name 2-Chloro-9-(propan-2-yl)-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-9H-purin-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00855638
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

413.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-9-isopropyl-N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-9H-purin-6-amine

CAS RN

1056016-74-0
Record name 2-Chloro-9-(propan-2-yl)-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-9H-purin-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00855638
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-Chloro-9-isopropyl-N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-9H-purin-6-amine
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2-Chloro-9-isopropyl-N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-9H-purin-6-amine
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2-Chloro-9-isopropyl-N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-9H-purin-6-amine
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2-Chloro-9-isopropyl-N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-9H-purin-6-amine
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2-Chloro-9-isopropyl-N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-9H-purin-6-amine
Reactant of Route 6
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2-Chloro-9-isopropyl-N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-9H-purin-6-amine

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